molecular formula C₁₀H₁₈O₂ B1140730 (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester CAS No. 90124-74-6

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

Cat. No.: B1140730
CAS No.: 90124-74-6
M. Wt: 170.25
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Description

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is a chemical of significant interest in pharmaceutical research, primarily recognized as a derivative and an in-house impurity of Valproic Acid . Valproic Acid is a well-established compound with extensive clinical and research histories, and studying its related molecules, such as this ester, is crucial for advancing scientific understanding. Researchers utilize this compound in analytical method development and validation, particularly in chromatography and mass spectrometry, to identify and quantify process-related impurities and metabolites. This application is vital for ensuring the quality, stability, and safety profiles of pharmaceutical substances during drug development and manufacturing. The structural characteristics of this ester, including its E/Z isomeric form, provide a valuable model for investigating the metabolic pathways and stability of related compounds, offering insights that can inform the design of more effective and stable therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl (E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICYSRIICMHCP-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonium Ylide Formation

The Wittig reaction begins with synthesizing a phosphonium ylide from 2-bromo-valeric acid ethyl ester. Triphenylphosphine reacts with the α-bromoester in polar aprotic solvents like dimethylformamide (DMF) at 20–100°C to form a phosphonium salt. Subsequent treatment with a strong base—such as sodium hydroxide in aqueous media or sodium ethoxide in ethanol—generates the ylide. The choice of base and solvent critically influences ylide stability and reactivity.

Reaction Mechanism

The ylide (C₆H₅)₃P=CH-COOR¹ forms via deprotonation of the phosphonium salt intermediate. This stabilized ylide preferentially adopts a trans-configuration, dictating the E-selectivity in the subsequent alkene formation.

Alkene Formation with Propionaldehyde

The ylide reacts with propionaldehyde under Wittig conditions to yield (E)-2-propyl-2-pentenoic acid ethyl ester. Optimal conditions include:

  • Solvent : Ethers (dioxane, tetrahydrofuran) or solvent-free systems

  • Temperature : 80–100°C, near the solvent reflux point

  • Pressure : Mild pressure (<5 × 10⁵ Pa) to enhance reaction kinetics

A representative procedure combines 728 g of ylide with 830 mL of propionaldehyde at 80°C for 24 hours under 3 × 10⁵ Pa, yielding 196 g of ester after distillation. The E-isomer predominates (>95%) due to the ylide’s stereochemical control.

Kinetic Resolution of E/Z Isomers

Selective Saponification

While the Wittig reaction predominantly yields the E-isomer, minor Z-isomer contamination (≤12%) necessitates purification. A kinetic resolution strategy exploits differential saponification rates: the E-ester hydrolyzes 5–10 times faster than the Z-ester under basic conditions.

Process Parameters

  • Base : 5 equivalents of NaOH or KOH

  • Solvent : Aqueous ethanol (50–150% v/v water)

  • Temperature : 30–50°C

  • Conversion : Terminated at 90–92% to isolate unreacted Z-ester

For example, saponifying 1.0 kg of an 88:12 E/Z ester mixture with 7.5 M NaOH at 40°C produces 660 g of (E)-2-propyl-2-pentenoic acid (90% yield). The residual Z-ester is extracted with diisopropyl ether, achieving >98% geometric purity.

Crystallization-Based Purification

Crude ester mixtures are crystallized from petroleum ether at <-10°C to remove Z-isomers. This step leverages the E-isomer’s lower solubility, affording >95% purity after one recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data for (E)-2-propyl-2-pentenoic acid ethyl ester:

Chemical Shift (ppm)MultiplicityAssignment
12.3SingletCarboxylic proton (acid form)
6.8–7.1Tripletα,β-unsaturated proton
4.2QuadrupletEthyl ester (-OCH₂CH₃)
2.4MultipletPropyl and pentenyl CH₂ groups

The E-configuration is confirmed via Nuclear Overhauser Effect (NOE) experiments with europium shift reagents.

Distillation Parameters

Purification by fractional distillation under reduced pressure (1–5 kPa) isolates the ester with a boiling range of 117–119°C at 20 mmHg.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for E-Isomer Synthesis

ParameterWittig ReactionKinetic Resolution
Starting Material 2-Bromo-valeric acid esterE/Z ester mixture
Reaction Time 24 hours8–12 hours
Yield 76–90%90–95%
E-Isomer Purity >95%>98%
Key Limitation Z-isomer contaminationRequires pre-formed E/Z mixture

Industrial-Scale Considerations

Solvent and Waste Management

Large-scale syntheses prioritize solvent recovery, particularly DMF and ethers. Aqueous waste streams from saponification steps are neutralized with HCl, generating NaCl/KCl byproducts.

Process Optimization

  • Catalyst Recycling : Triphenylphosphine oxide, a Wittig byproduct, is reclaimed via filtration.

  • Energy Efficiency : Distillation at 1–5 kPa reduces thermal degradation risks.

Emerging Methodologies

Recent patents explore enzymatic resolution using lipases to hydrolyze Z-esters selectively. However, yields remain inferior (≤70%) compared to chemical methods. Transition-metal-catalyzed alkene isomerization offers an alternative route to Z-esters but requires further development .

Chemical Reactions Analysis

Types of Reactions

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Hydrolysis: 2-Propyl-2-pentenoic acid and ethanol.

    Reduction: 2-Propyl-2-pentanol.

    Oxidation: Various carboxylic acids and ketones, depending on the specific conditions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiepileptic Properties

(E)-2-propyl-2-pentenoic acid, a derivative of (E/Z)-2-propyl-2-pentenoic acid ethyl ester, has been extensively studied for its antiepileptic properties. Research indicates that it exhibits considerable anticonvulsant activity, comparable to that of valproic acid, but with reduced teratogenicity and hepatotoxicity . This makes it a promising candidate for the development of safer antiepileptic medications.

1.2 Pharmacological Studies

Studies have shown that (E)-2-propyl-2-pentenoic acid can increase the seizure threshold in animal models, suggesting its potential as a therapeutic agent in treating epilepsy . The compound's favorable safety profile supports further clinical investigations.

Organic Synthesis

2.1 Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as the Wittig reaction, where it reacts with aldehydes to form alkenes . The availability of both (E) and (Z) isomers allows for the exploration of different reaction pathways and products.

2.2 Process Development

Recent patents have detailed efficient processes for synthesizing this compound from readily available starting materials. These methods emphasize high yields and purity, which are crucial for industrial applications . The synthesis often involves dehydrobromination reactions using polar aprotic solvents like dimethylformamide .

Case Studies

Study Objective Findings
Arch. Pharm. 310(5)Evaluate antiepileptic activityDemonstrated significant anticonvulsant effects with lower teratogenic risk compared to valproic acid
J.A.C.S. 93(17)Synthesis method optimizationDeveloped a process yielding pure (E)-isomer suitable for clinical studies
Cayman Chemical StudySeizure threshold assessmentShowed increased seizure threshold in maximal electroshock seizure tests

Mechanism of Action

The mechanism of action of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Applications/Research Findings
(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester 90124-74-6 C₁₀H₁₈O₂ 170.25 Ethyl ester, E/Z isomer mixture Valproic acid metabolite studies , enzyme interaction studies
2-Propyl-2-pentenoic Acid (E/Z) 60218-41-9 C₈H₁₂O₂ 142.20 Free acid form, unsaturated backbone Primary metabolite of valproic acid
Ethyl 2-Methyl-2-pentenoate 1617-40-9 C₈H₁₄O₂ 142.20 Methyl substituent at 2-position, no propyl chain Flavor/fragrance industry
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester N/A C₁₀H₁₃NO₂ 191.22 Cyano and methyl substituents Ethosuximide synthesis intermediate
2-Propyl-4-pentenoic Acid 1575-72-0 C₈H₁₂O₂ 142.20 Double bond at 4-position Secondary valproic acid metabolite

Metabolic and Biochemical Comparisons

  • Valproic Acid Metabolites: this compound shares metabolic pathways with valproic acid. Its free acid form, 2-propyl-2-pentenoic acid (CAS 60218-41-9), is a major unsaturated metabolite of valproic acid, detected in human urine via GC/MS .
  • Ester Derivatives: Compared to methyl esters (e.g., (E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d₃ in ), the ethyl ester has higher lipophilicity, enhancing its utility in pharmacokinetic studies .

Biological Activity

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18O2C_{10}H_{18}O_2 and a molecular weight of 170.25 g/mol. It exists in two geometric isomers: E (trans) and Z (cis), which can exhibit different biological activities due to their spatial arrangements.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • PPAR Activation : Similar to other compounds in its class, it may act as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This activation influences lipid metabolism and glucose homeostasis, which is crucial for managing metabolic disorders .
  • Anticonvulsant Properties : Research indicates that structural analogs of this compound, particularly those related to valproic acid, demonstrate anticonvulsant effects. The E-isomer has shown promise in reducing seizure activity without significant hepatotoxicity or teratogenic effects, making it a candidate for epilepsy treatment .
  • Enzyme Interaction : The ester form allows for interactions with various enzymes, potentially modulating their activity and influencing metabolic pathways involved in inflammation and energy metabolism .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been explored through various studies:

Case Studies

  • Anticonvulsant Efficacy : A study comparing the efficacy of this compound with valproic acid showed that it could reduce seizure scores significantly in animal models without the adverse effects commonly associated with valproic acid .
  • Metabolic Studies : In metabolic profiling studies, this compound was found to improve glucose tolerance and reduce plasma insulin levels in diabetic rat models, suggesting its potential as an insulin sensitizer .

Toxicological Studies

Toxicological evaluations have indicated favorable safety profiles for the compound:

  • No Significant Hepatotoxicity : Unlike valproic acid, which is known for liver toxicity, this compound exhibited no significant liver damage at therapeutic doses in rodent studies .
  • Embryotoxicity Assessment : In reproductive toxicity studies, even at high doses (up to 600 mg/kg), there were no observed embryotoxic effects, highlighting its potential as a safer alternative in treating conditions like epilepsy during pregnancy .

Data Summary

Study TypeFindings
Anticonvulsant StudyReduced seizure scores in animal models; lower toxicity compared to valproic acid
Metabolic StudyImproved glucose tolerance; reduced insulin levels in diabetic models
Toxicological StudyNo significant hepatotoxicity or embryotoxicity observed at therapeutic doses

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (E/Z)-2-propyl-2-pentenoic acid ethyl ester isomers, and how can their purity be validated?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-WAX) to resolve (E) and (Z) isomers based on retention time differences. Monitor characteristic ions such as m/z 212 (molecular ion) and m/z 197 (M-15 fragment) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to distinguish isomer configurations. For example, coupling constants (JJ) in 1H^1H-NMR can differentiate trans (E, J1216HzJ \approx 12-16 \, \text{Hz}) and cis (Z, J610HzJ \approx 6-10 \, \text{Hz}) double bonds .
  • Validation : Compare retention times and spectral data with authenticated standards (e.g., NIST reference libraries) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Key Protocols :

  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Separate from oxidizing agents and store in labeled, airtight containers at 2–8°C. Follow segregation guidelines for organic esters (e.g., classify under "hydrocarbon derivatives") .
  • Emergency Measures : Locate eyewash stations and safety showers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Synthetic Route :

  • Esterification : React 2-propyl-2-pentenoic acid with ethanol under acid catalysis (e.g., H2_2SO4_4) at reflux. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use fractional distillation to isolate the ester (boiling point ~150–160°C). Confirm isomer ratios via GC-MS .
    • Pitfalls :
  • Isomerization : Prolonged heating may cause E/Z interconversion. Optimize reaction time and temperature to minimize this .
  • Byproducts : Trace aldehydes or ketones may form via oxidation; use inert atmospheres (N2_2) and antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How do (E) and (Z) isomers of 2-propyl-2-pentenoic acid ethyl ester differentially interact with metabolic enzymes, and what implications does this have for pharmacological studies?

  • Mechanistic Insights :

  • Acyl-CoA Synthetases : The (E)-isomer shows higher affinity for mitochondrial acyl-CoA synthetases, leading to faster β-oxidation in liver microsomes. This is critical when studying valproic acid analogs for antiepileptic drug development .
  • Metabolite Profiling : Use LC-MS/MS to track isomer-specific metabolites like E-2-propyl-2,4-pentadienoic acid (diene/1), which accumulates in urine samples from valproic acid-treated patients .
    • Experimental Design :
  • Incubate isomers with human hepatocyte cultures and quantify metabolites via stable isotope dilution (e.g., 13C^{13}C-labeled internal standards) .

Q. What computational strategies can predict the isomer-specific reactivity of this compound in enzymatic environments?

  • Modeling Approaches :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences between (E) and (Z) transition states during enzyme binding. Focus on active-site residues (e.g., lysine or arginine) that stabilize specific conformations .
  • Molecular Dynamics (MD) : Simulate interactions with fatty acid-binding proteins (FABPs) to identify steric hindrance effects in the (Z)-isomer due to its bent geometry .
    • Validation : Cross-reference computational results with kinetic assays (e.g., IC50_{50} measurements) using recombinant enzymes .

Q. What role does this compound play in metabolic pathway elucidation, particularly in relation to valproic acid toxicity?

  • Toxicity Mechanisms :

  • Reactive Metabolites : The (E)-isomer is preferentially metabolized to E-2,4-pentadienoic acid , a hepatotoxic compound that depletes glutathione and forms protein adducts .
  • Experimental Workflow :

Administer 13C^{13}C-labeled ester isomers to rat models.

Extract liver microsomes and analyze metabolites via high-resolution mass spectrometry (HRMS).

Correlate adduct formation with histopathological findings (e.g., hepatic necrosis) .

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